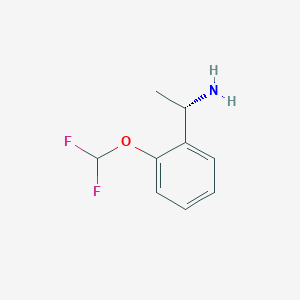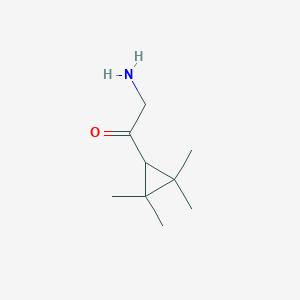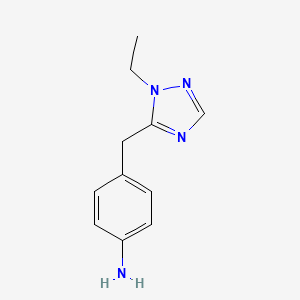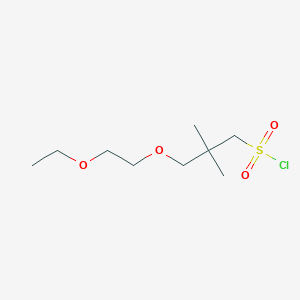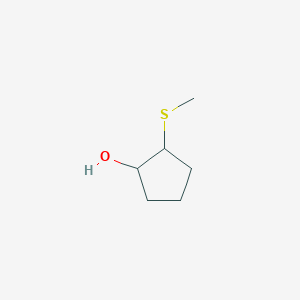
2-(Methylsulfanyl)cyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylsulfanylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanylcyclopentan-1-ol typically involves the introduction of a methylsulfanyl group to a cyclopentanol derivative. One common method is the nucleophilic substitution reaction where a cyclopentanol derivative reacts with a methylsulfanyl reagent under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic attack by the methylsulfanyl group.
Industrial Production Methods
Industrial production of 2-methylsulfanylcyclopentan-1-ol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-methylsulfanylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclopentane derivative with a methylsulfanyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a leaving group, facilitating substitution reactions.
Major Products
Oxidation: The major products are cyclopentanone derivatives.
Reduction: The major products are cyclopentane derivatives.
Substitution: The major products depend on the substituent introduced, such as halides or other functional groups.
科学研究应用
2-methylsulfanylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-methylsulfanylcyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.
相似化合物的比较
Similar Compounds
Cyclopentanol: Lacks the methylsulfanyl group, making it less hydrophobic.
2-methylcyclopentanol: Lacks the sulfanyl group, affecting its reactivity and interactions.
Cyclopentanethiol: Contains a thiol group instead of a hydroxyl group, altering its chemical properties.
Uniqueness
2-methylsulfanylcyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical and physical properties
属性
CAS 编号 |
41326-54-9 |
|---|---|
分子式 |
C6H12OS |
分子量 |
132.23 g/mol |
IUPAC 名称 |
2-methylsulfanylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12OS/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3 |
InChI 键 |
DTDFOIDPSQGYOX-UHFFFAOYSA-N |
规范 SMILES |
CSC1CCCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



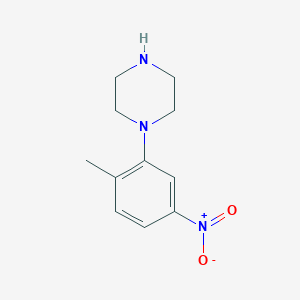
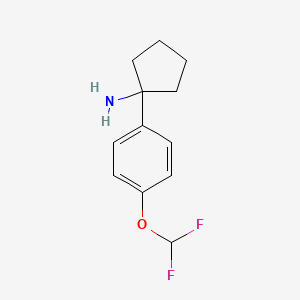
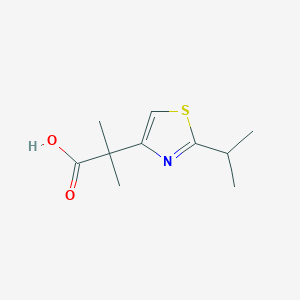

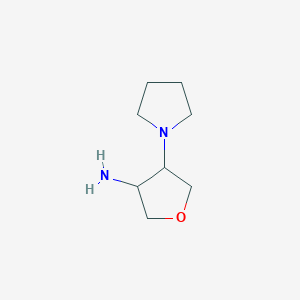
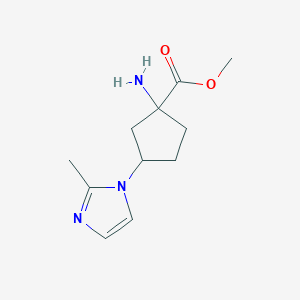
![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)

